Cas no 22583-75-1 (Benzophenone-d10)
Benzophenone-d10 structure
Product Name:Benzophenone-d10
CAS No:22583-75-1
MF:C13H10O
MW:192.279520511627
MDL:MFCD00143675
CID:271613
PubChem ID:24870701
Update Time:2025-04-19
Benzophenone-d10 Chemical and Physical Properties
Names and Identifiers
-
- Methanone,di(phenyl-2,3,4,5,6-d5)-
- BENZOPHENONE-[D10]
- Benzophenone-d10
- (2H10)Benzophenone
- [D10]benzophenone
- 471178_ALDRICH
- AC1MHYUA
- Benzophenone-2H10
- benzophenone-d5
- decadeuteriobenzophenone
- EINECS 245-107-5
- Perdeuteriated benzophenone
- SCHEMBL16559394
- DTXSID50177110
- bis(2, 3, 4, 5, 6-pentadeuteriophenyl)methanone
- CS-0226295
- HY-Y0546S
- D98471
- bis(2,3,4,5,6-pentadeuteriophenyl)methanone
- decadeuterobenzophenone
- bis[(2,3,4,5,6-?H?)phenyl]methanone
- J-014772
- Benzophenone-d10, 99 atom % D
- 22583-75-1
- BENZOPHENONE (D10, 98%)
- RWCCWEUUXYIKHB-LHNTUAQVSA-N
-
- MDL: MFCD00143675
- Inchi: 1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
- InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
- SMILES: O=C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 192.135932
- Monoisotopic Mass: 192.135932
- Isotope Atom Count: 10
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.087
- Melting Point: 47-51 °C (lit.)
- Boiling Point: 305 °C(lit.)
- Flash Point: Fahrenheit: 280.4 ° f
Celsius: 138 ° c - Refractive Index: 1.583
- Stability/Shelf Life: Stable. Hygroscopic. Incompatible with strong oxidising agents, strong reducing agents.
- PSA: 17.07000
- LogP: 2.91760
- Vapor Pressure: No data available
Benzophenone-d10 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4 ° C, -4 ° C is better
Benzophenone-d10 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471178-1G |
Benzophenone-d10 |
22583-75-1 | 1g |
¥4333.78 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471178-5G |
Benzophenone-d10 |
22583-75-1 | 5g |
¥10252.83 | 2023-12-06 | ||
| TRC | B204982-50mg |
Benzophenone-d10 |
22583-75-1 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | B204982-100mg |
Benzophenone-d10 |
22583-75-1 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | B204982-500mg |
Benzophenone-d10 |
22583-75-1 | 500mg |
$ 323.00 | 2023-04-19 | ||
| TRC | B204982-1g |
Benzophenone-d10 |
22583-75-1 | 1g |
$ 483.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-100mg |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 100mg |
¥968.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-500mg |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 500mg |
¥2,900.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-1g |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 1g |
¥5,280.00 | 2022-09-02 | |
| A2B Chem LLC | AF31457-5g |
BENZOPHENONE-D10 |
22583-75-1 | 99 atom% D | 5g |
$3379.00 | 2024-04-20 |
Benzophenone-d10 Related Literature
-
1. Molecular electron-spin quantum computers and quantum information processing: pulse-based electron magnetic resonance spin technology applied to matter spin-qubitsKazunobu Sato,Shigeaki Nakazawa,Robabeh Rahimi,Tomoaki Ise,Shinsuke Nishida,Tomohiro Yoshino,Nobuyuki Mori,Kazuo Toyota,Daisuke Shiomi,Yumi Yakiyama,Yasushi Morita,Masahiro Kitagawa,Kazuhiro Nakasuji,Mikio Nakahara,Hideyuki Hara,Patrick Carl,Peter H?fer,Takeji Takui J. Mater. Chem. 2009 19 3739
-
Aya Sanbonsuge,Tsugiko Takase,Den-ichiro Shiho,Yoshitaka Takagai Anal. Methods 2011 3 2160
-
Isuha Tarazona,Alberto Chisvert,Amparo Salvador Anal. Methods 2014 6 7772
-
Ammee Amboya,Tina Nguyen,Hien T. Huynh,Ashley Brown,Gretchen Ratliff,Heather Yonutas,Deniz Cizmeciyan,Arunkumar Natarajan,Miguel A. Garcia Garibay Org. Biomol. Chem. 2009 7 2322
-
5. Isolation of a uranium(iii) benzophenone ketyl radical that displays redox-active ligand behaviourEllen M. Matson,John J. Kiernicki,Nickolas H. Anderson,Phillip E. Fanwick,Suzanne C. Bart Dalton Trans. 2014 43 17885
22583-75-1 (Benzophenone-d10) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent